

Sanger vs. Next-Generation Sequencing for CRISPR Edit Confirmation: A Comprehensive Guide

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For researchers, scientists, and drug development professionals navigating the critical step of CRISPR-Cas9 gene editing validation, the choice between traditional Sanger sequencing and Next-Generation Sequencing (NGS) is pivotal. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the most appropriate method for your research needs.

The verification of successful and precise genomic alterations is a cornerstone of any CRISPR-based study. Both Sanger sequencing and NGS serve as powerful tools for this purpose, yet they differ significantly in their capabilities, throughput, sensitivity, and cost. While Sanger sequencing has long been the gold standard for sequence verification, NGS has emerged as a high-throughput powerhouse, offering a deeper and more comprehensive analysis of editing outcomes.[1][2]

Quantitative Performance Comparison

The selection of a sequencing method for CRISPR edit confirmation often hinges on a trade-off between the depth of information required and the associated cost and time. The following table summarizes the key quantitative differences between Sanger sequencing and NGS for this application.

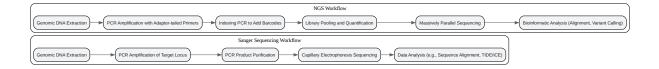


Feature	Sanger Sequencing	Next-Generation Sequencing (NGS)
Limit of Detection (Mixed Population)	~15-20% allele frequency[3]	As low as 1% allele frequency[3][4]
Throughput	Low (one sample/reaction)	High (millions of reads in parallel)
Scalability	Limited and not cost-effective for many targets	Highly scalable for multiple genes and samples
Cost per Sample (On-Target)	Lower for a small number of samples (~ 5 - 5 - 10 per reaction)	Higher initial cost, but lower per-sample cost for large projects
Turnaround Time	Faster for a few samples (can be <1 day)	Can be longer for library prep and sequencing runs (days to weeks)
Detection of Off-Target Events	Not suitable for comprehensive analysis	Gold standard for unbiased, genome-wide off-target detection
Indel Characterization	Limited in mixed populations; requires deconvolution software (e.g., TIDE, ICE)	Comprehensive and quantitative profiling of insertions and deletions
Data Analysis	Relatively straightforward	Requires significant bioinformatics expertise and computational resources

Experimental Workflows and Logical Relationships

The workflows for confirming CRISPR edits using Sanger and NGS differ in their complexity and the level of detail they provide.



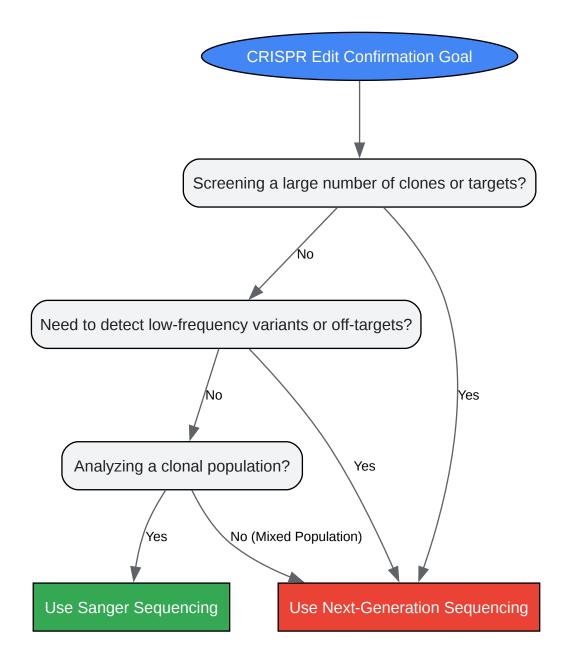


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Caption: Comparative workflows for CRISPR edit confirmation using Sanger sequencing and NGS.

The decision to use Sanger or NGS is often guided by the experimental goals.





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Caption: Decision tree for selecting the appropriate sequencing method.

Experimental Protocols

Protocol 1: CRISPR Edit Confirmation using Sanger Sequencing

This protocol outlines the steps for confirming CRISPR-Cas9 edits in a population of cells or a clonal cell line using Sanger sequencing.



- 1. Genomic DNA Extraction:
- Harvest cultured cells that have undergone CRISPR-Cas9 editing.
- Extract genomic DNA (gDNA) using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions.
- Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
- 2. PCR Amplification of the Target Locus:
- Design PCR primers that flank the CRISPR target site, typically amplifying a 400-800 bp region.
- Perform PCR using a high-fidelity DNA polymerase to minimize amplification errors. A typical reaction setup is as follows:
 - 100-200 ng gDNA
 - 10 μM Forward Primer
 - 10 μM Reverse Primer
 - High-Fidelity 2x PCR Master Mix
 - Nuclease-free water to a final volume of 25-50 μL
- Use the following cycling conditions, optimizing the annealing temperature based on the primer pair:
 - Initial denaturation: 98°C for 30 seconds
 - 30-35 cycles of:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 55-65°C for 30 seconds



■ Extension: 72°C for 30-60 seconds

Final extension: 72°C for 5-10 minutes

3. PCR Product Purification:

- Run a small aliquot of the PCR product on a 1-2% agarose gel to verify the amplification of a single product of the expected size.
- Purify the remaining PCR product using a PCR purification kit (e.g., QIAquick PCR Purification Kit, Qiagen) or enzymatic cleanup (e.g., ExoSAP-IT) to remove primers and dNTPs.
- 4. Sanger Sequencing Reaction:
- Prepare sequencing reactions using the purified PCR product as a template. Submit approximately 10-20 ng of the purified PCR product and 5 pmol of either the forward or reverse PCR primer to a sequencing facility.

5. Data Analysis:

- For clonal populations: Align the resulting sequencing chromatogram to the wild-type reference sequence to identify insertions, deletions (indels), or point mutations.
- For mixed populations: Use deconvolution software such as TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to analyze the Sanger sequencing trace files from the edited and control populations. These tools can estimate the frequency and spectrum of indels in the mixed population.

Protocol 2: CRISPR Edit Confirmation using Next-Generation Sequencing (Amplicon Sequencing)

This protocol describes the preparation of amplicon libraries for NGS-based confirmation of CRISPR edits, allowing for high-throughput and sensitive detection of on- and off-target events.

1. Genomic DNA Extraction:

Follow the same procedure as in Protocol 1, Step 1.



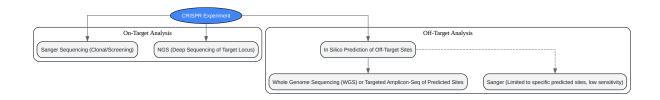
- 2. Two-Step PCR for Library Preparation:
- a. PCR #1: Target Amplification with Partial Adapters:
- Design gene-specific primers with partial Illumina adapter sequences (adapter overhangs) on their 5' ends.
- Perform the first round of PCR as described in Protocol 1, Step 2, using these adapter-tailed primers. This step amplifies the target region and adds the initial adapter sequences.
- b. PCR #2: Indexing PCR:
- Use the purified PCR product from the first step as a template for the second PCR.
- This reaction uses primers that contain unique barcodes (indexes) and the remaining Illumina adapter sequences. This allows for the multiplexing of multiple samples in a single sequencing run. A typical reaction setup is as follows:
- 1-5 μL of purified PCR #1 product
- 10 μM Index Primer 1 (i5)
- 10 μM Index Primer 2 (i7)
- 2x PCR Master Mix
- Nuclease-free water to a final volume of 25-50 μL
- Use a reduced number of cycles (e.g., 8-12 cycles) to avoid over-amplification.
- 3. Library Purification and Quantification:
- Purify the final indexed PCR products using magnetic beads (e.g., AMPure XP beads) to remove primer-dimers and other contaminants.
- Assess the quality and size distribution of the final library using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
- Quantify the library concentration using a fluorometric method (e.g., Qubit) or qPCR.
- 4. Library Pooling and Sequencing:
- Pool equimolar amounts of each indexed library.
- Submit the pooled library to a sequencing facility for sequencing on an Illumina platform (e.g., MiSeq or iSeq).



- 5. Bioinformatic Analysis:
- Demultiplex the sequencing reads based on the unique indexes.
- Align the reads to the reference genome.
- Use specialized software (e.g., CRISPResso2, CRIS.py) to identify and quantify on-target and off-target indels, substitutions, and other editing events.

On-Target vs. Off-Target Analysis

A critical aspect of CRISPR validation is the assessment of off-target effects.



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Caption: Approaches for on-target and off-target analysis.

While Sanger sequencing can be used to check a few predicted off-target sites, its low sensitivity for detecting rare events makes it unsuitable for a comprehensive off-target analysis. NGS, particularly through whole-genome sequencing or targeted deep sequencing of predicted off-target loci, is the definitive method for identifying unintended edits across the genome.

Conclusion



The choice between Sanger sequencing and NGS for CRISPR edit confirmation is dictated by the specific requirements of the experiment. Sanger sequencing remains a valuable, cost-effective, and rapid tool for verifying edits in clonal populations and for initial screening of editing efficiency in mixed populations with the aid of deconvolution software. However, for researchers requiring high sensitivity to detect low-frequency variants, comprehensive characterization of indel profiles, and rigorous, unbiased assessment of off-target effects, NGS is the unequivocal gold standard. By understanding the distinct advantages and limitations of each method, researchers can design a robust validation strategy that ensures the accuracy and reliability of their CRISPR-based findings.

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